molecular formula C8H8F2O2 B8621063 2-Difluoroethoxyphenol

2-Difluoroethoxyphenol

Cat. No. B8621063
M. Wt: 174.14 g/mol
InChI Key: PZBOFGVPUPDBDL-UHFFFAOYSA-N
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Patent
US04555518

Procedure details

Analogously to L. N. Sedova et al., Zh. Org. Khim. 6, 568 (1970), 275 g of chlorodifluoromethane are passed into a solution of 100 g of o-dihydroxy-benzene, 220 g of sodium hydroxide and 60 g of sodium dithionite in 500 ml of water and 400 ml of dioxane at 50°-55° C. After distillation at 61°-62° C./1.0-1.1 kPa a mixture of 1,2-bis(difluoromethoxy)benzene and 2-difluoroethoxyphenol is obtained, which is separated by chromatography on silica gel with cyclohexane/ethyl acetate (4:1).
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([F:4])[F:3].[OH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12].[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].O1CCOC[CH2:24]1>O>[F:3][CH:2]([F:4])[CH2:24][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
275 g
Type
reactant
Smiles
ClC(F)F
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
OC1=C(C=CC=C1)O
Name
Quantity
220 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distillation at 61°-62° C./1.0-1.1 kPa
ADDITION
Type
ADDITION
Details
a mixture of 1,2-bis(difluoromethoxy)benzene

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(C=CC=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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